5-(Benzyloxy)pentane-1-sulfonyl chloride

Description

Contextualization within Sulfonyl Chloride Chemistry

The role and reactivity of 5-(Benzyloxy)pentane-1-sulfonyl chloride are best understood by first examining the general chemistry of sulfonyl chlorides.

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R). fiveable.mewikipedia.org The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. fiveable.me This makes sulfonyl chlorides potent reagents for reacting with a wide variety of nucleophiles, such as amines, alcohols, and thiols. fiveable.menbinno.com

The primary utility of sulfonyl chlorides in organic synthesis is the introduction of the sulfonyl group (-SO₂-) into other molecules. fiveable.me Their reaction with primary or secondary amines is a cornerstone for the synthesis of sulfonamides, a functional group present in a vast array of pharmaceuticals, including antibacterial drugs and diuretics. fiveable.menbinno.com Similarly, their reaction with alcohols yields sulfonate esters, which are important intermediates in various synthetic transformations. fiveable.menbinno.com Due to their high reactivity, sulfonyl chlorides are considered powerful electrophiles and versatile intermediates in medicinal chemistry and the development of biologically active compounds. enamine.netnih.gov

Sulfonyl chlorides are broadly classified based on the nature of the organic residue (R) attached to the sulfonyl group. The two most common classes are arenesulfonyl chlorides and alkanesulfonyl chlorides. nih.gov

Arenesulfonyl Chlorides: In these compounds, the sulfonyl chloride group is directly attached to an aromatic ring (e.g., benzenesulfonyl chloride). wikipedia.org The aromatic ring influences the reactivity of the sulfonyl chloride through electronic effects. mdpi.com They are typically prepared by the chlorosulfonation of aromatic compounds. wikipedia.orgwikipedia.org

Aliphatic Sulfonyl Chlorides: In this class, the sulfonyl chloride group is bonded to a non-aromatic, saturated or unsaturated carbon chain (e.g., methanesulfonyl chloride). nih.gov Their reactivity can be influenced by the steric and electronic properties of the alkyl group. nih.gov this compound belongs to this category, as the sulfonyl chloride group is attached to a pentane (B18724) chain.

Generally, arenesulfonyl chlorides have been studied more extensively, but aliphatic sulfonyl chlorides are crucial for synthesizing molecules where an aromatic ring adjacent to the sulfur atom is not desired. nih.govresearchgate.net

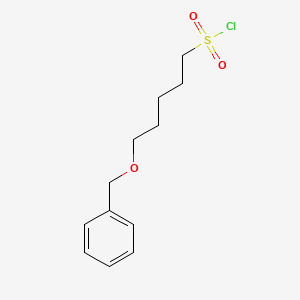

Molecular Identity and Chemical Structure of this compound

This compound is a bifunctional aliphatic sulfonyl chloride. Its structure consists of a five-carbon pentyl chain, which provides flexibility. One end of the chain is terminated by the highly reactive sulfonyl chloride (-SO₂Cl) functional group. The other end of the chain is attached to a benzyloxy group (-OCH₂C₆H₅), where a benzyl (B1604629) group is linked via an ether bond. This benzyloxy group is often used as a protecting group for the terminal alcohol in synthetic sequences leading up to the final product.

The specific chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound fluorochem.co.uk |

| CAS Number | 1343071-85-1 fluorochem.co.ukbldpharm.com |

| Molecular Formula | C₁₂H₁₇ClO₃S fluorochem.co.ukuni.lu |

| Molecular Weight | 276.78 g/mol |

| Canonical SMILES | O=S(=O)(Cl)CCCCCOCc1ccccc1 fluorochem.co.uk |

| InChI Key | MIQMFMXPQMXMRF-UHFFFAOYSA-N fluorochem.co.ukuni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO3S |

|---|---|

Molecular Weight |

276.78 g/mol |

IUPAC Name |

5-phenylmethoxypentane-1-sulfonyl chloride |

InChI |

InChI=1S/C12H17ClO3S/c13-17(14,15)10-6-2-5-9-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

MIQMFMXPQMXMRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy Pentane 1 Sulfonyl Chloride

Precursor Generation Pathways

Synthesis of 5-(Benzyloxy)pentan-1-ol

The foundational precursor for 5-(benzyloxy)pentane-1-sulfonyl chloride is the alcohol, 5-(benzyloxy)pentan-1-ol. Its synthesis is centered on the formation of a benzyl (B1604629) ether at one end of a five-carbon aliphatic chain, leaving a terminal hydroxyl group for subsequent transformations.

The construction of the ether linkage in 5-(benzyloxy)pentan-1-ol is most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.org This robust and widely used method involves the reaction of an alkoxide with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, the sodium salt of 1,5-pentanediol (the alkoxide) is reacted with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a strong base, which deprotonates one of the hydroxyl groups of the diol to form the more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the C-O-C ether bond. byjus.com

The choice of reagents and conditions is critical to favor the SN2 pathway and maximize yield. The use of a primary halide like benzyl chloride is ideal as it minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides. jk-sci.comlibretexts.org Polar aprotic solvents such as DMF or DMSO can be employed to accelerate the SN2 reaction. jk-sci.com

Table 1: Key Aspects of Williamson Ether Synthesis for 5-(Benzyloxy)pentan-1-ol

| Parameter | Description | Rationale |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | Efficiently forms the ether linkage. |

| Nucleophile | Mono-alkoxide of 1,5-pentanediol | The deprotonated alcohol is a strong nucleophile. |

| Electrophile | Benzyl halide (e.g., Benzyl Chloride) | Primary halide structure favors substitution over elimination. |

| Base | Strong bases (e.g., NaH, KH) | Required to deprotonate the alcohol to form the alkoxide. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, leaving a reactive "naked" alkoxide. |

A key challenge in the synthesis of 5-(benzyloxy)pentan-1-ol from a symmetric starting material like 1,5-pentanediol is achieving selective mono-benzylation. If the reaction is not carefully controlled, a significant portion of the product will be the undesired 1,5-bis(benzyloxy)pentane.

Several strategies are employed to favor the formation of the mono-substituted product:

Stoichiometric Control : A common approach is to use a significant molar excess of the diol relative to the benzyl halide. By making the diol the limiting reagent's "sea," the probability of a benzyl halide molecule encountering an already-benzylated alcohol is statistically reduced, thus favoring mono-etherification. The unreacted diol can then be separated from the mono- and di-benzylated products, often through column chromatography.

Derivatization to Sulfonic Acid or Corresponding Sulfonate Salt Precursors

Once 5-(benzyloxy)pentan-1-ol is obtained, the terminal hydroxyl group must be converted into a sulfonic acid or a sulfonate salt. This is the final precursor before chlorination to the target sulfonyl chloride. Two primary routes are considered for this transformation.

Conversion of Alcohol to Alkyl Halide : The hydroxyl group of 5-(benzyloxy)pentan-1-ol is first converted into a good leaving group, typically a halide (e.g., bromide or chloride). This can be achieved using reagents like PBr₃ or SOCl₂.

Synthesis of the Thiol : The resulting 5-(benzyloxy)pentyl halide is then treated with a sulfur nucleophile to form the corresponding thiol, 5-(benzyloxy)pentane-1-thiol. Common reagents for this step include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. ias.ac.in The use of potassium thioacetate followed by hydrolysis is another effective method to generate the thiol. ias.ac.in

Oxidation to Sulfonic Acid : The final step is the strong oxidation of the thiol. The sulfur atom in a thiol is in its lowest oxidation state (-2) and must be oxidized to the +6 state in the sulfonic acid. This requires potent oxidizing agents. Reagents such as hydrogen peroxide, potassium permanganate (KMnO₄), or nitric acid (HNO₃) are commonly used to achieve this transformation. chemistrysteps.comnih.gov The reaction proceeds through intermediate oxidized species like sulfenic (R-SOH) and sulfinic (R-SO₂H) acids before reaching the stable sulfonic acid (R-SO₃H). nih.govyoutube.com

Table 2: Reagents for Oxidation of Thiols to Sulfonic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Often used in excess, sometimes with acid or base catalysis. | A common and relatively clean oxidant; water is the byproduct. nih.gov |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, often at low temperatures. | A very strong and effective oxidant. |

| Nitric Acid (HNO₃) | Concentrated or fuming nitric acid. | A powerful oxidizing agent, but can lead to nitrated byproducts. |

| Sodium Hypochlorite (NaOCl) | Aqueous solution (bleach). | An inexpensive and readily available strong oxidant. chemistrysteps.com |

An alternative and more direct route to the sulfonate precursor is the Strecker sulfite alkylation. wikipedia.orgwikipedia.org This reaction allows for the direct conversion of an alkyl halide into an alkyl sulfonate salt, bypassing the need to isolate the thiol intermediate.

In this method, the 5-(benzyloxy)pentyl halide (prepared from the alcohol as described in the previous section) is reacted directly with an aqueous solution of a sulfite salt, typically sodium sulfite (Na₂SO₃). wikipedia.orgsci-hub.se The reaction is a nucleophilic substitution where the sulfite ion displaces the halide from the alkyl chain.

RX + Na₂SO₃ → RSO₃Na + NaX

This process often requires elevated temperatures and pressures (e.g., in an autoclave) to proceed at a reasonable rate, especially for less reactive alkyl chlorides or bromides. sci-hub.seasianpubs.org The resulting product is the sodium salt of 5-(benzyloxy)pentane-1-sulfonic acid, which can be isolated and used directly for the subsequent conversion to the sulfonyl chloride. This method is often simpler than the thiol oxidation pathway as it involves fewer synthetic steps. sci-hub.se

Formation of the Sulfonyl Chloride Functionality

The transformation of various sulfur-containing functional groups into the desired sulfonyl chloride is a cornerstone of organosulfur chemistry. The methods discussed below represent common and reliable routes applicable to the synthesis of aliphatic sulfonyl chlorides like this compound.

A traditional and widely employed strategy for preparing sulfonyl chlorides involves the halogenation of the corresponding sulfonic acid or one of its salts. This two-step conceptual approach first requires the synthesis of a precursor, such as 5-(benzyloxy)pentane-1-sulfonic acid or its sodium salt, which is then converted to the target sulfonyl chloride.

Phosphorus halides are classic reagents for the conversion of sulfonic acids and their salts to sulfonyl chlorides. The reaction of a sodium salt of a sulfonic acid with phosphorus pentachloride (PCl₅), often in combination with phosphorus oxychloride (POCl₃), is a typical method for preparing sulfonyl chlorides. google.com These reactions can require heating. google.com For instance, benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate with either phosphorus pentachloride or phosphorus oxychloride. orgsyn.org This established transformation is applicable to aliphatic systems, making it a viable route for converting sodium 5-(benzyloxy)pentane-1-sulfonate into this compound.

Table 1: Synthesis via Phosphorus Halides

| Reagent(s) | Precursor | General Conditions | Key Byproducts |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | 5-(Benzyloxy)pentane-1-sulfonic acid or its salt | Heating in the absence of a solvent or in an inert solvent | Phosphorus oxychloride (POCl₃), HCl |

Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent in sulfonation and chlorosulfonation reactions. pageplace.de While it is most famously used for the direct chlorosulfonation of aromatic compounds, it can also be employed to convert a pre-existing sulfonic acid into a sulfonyl chloride. wikipedia.org The reaction involves treating the sulfonic acid with an excess of chlorosulfonic acid. wikipedia.org This method could be applied to 5-(benzyloxy)pentane-1-sulfonic acid, although care must be taken due to the reagent's high reactivity.

Table 2: Synthesis via Chlorosulfonic Acid

| Reagent(s) | Precursor | General Conditions | Key Byproducts |

|---|

Sulfuryl chloride (SO₂Cl₂) serves as a source of chlorine and is used in various chlorination reactions. While it is prominently used in the Reed reaction for the direct chlorosulfonation of alkanes, it can also participate in the conversion of other sulfur-containing compounds. wikipedia.org For instance, the conversion of thiobenzoates to sulfonamides can proceed via an oxidative chlorination with reagents like sulfuryl chloride to form an intermediate sulfonyl chloride. rsc.org Its application in converting aliphatic sulfonic acids directly is less common than phosphorus halides but remains a potential method.

Table 3: Synthesis via Sulfuryl Chloride

| Reagent(s) | Precursor | General Conditions | Key Byproducts |

|---|

Direct methods aim to form the sulfonyl chloride functionality from a non-sulfur-containing precursor in a more streamlined process. These routes often utilize highly reactive intermediates to install the -SO₂Cl group.

Modern synthetic methods provide direct access to sulfonyl chlorides from alkyl halides via organometallic intermediates. An alkyl halide, such as 1-bromo-5-(benzyloxypentane), can be converted into an organolithium or Grignard reagent. Subsequent reaction of this nucleophilic carbon species with sulfuryl chloride (SO₂Cl₂) can yield the desired sulfonyl chloride. rsc.org This approach avoids the preparation and isolation of the sulfonic acid intermediate. However, careful temperature control is often necessary to prevent side reactions, and the scope can be limited with certain substrates. rsc.org

Table 4: Synthesis via Organometallic Intermediates

| Reagent(s) | Precursor | General Conditions | Key Intermediate |

|---|

Direct Synthetic Approaches from Aliphatic Substrates

Photocatalytic Methods

The application of visible-light photocatalysis represents a modern approach to organic synthesis, allowing for the promotion of diverse reactions under mild conditions. nih.gov While many recent advancements in the photocatalytic synthesis of sulfonyl chlorides have centered on aromatic precursors like arenediazonium salts, the underlying principles may be applicable to aliphatic compounds. nih.govacs.org

Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been successfully employed to produce a variety of sulfonyl chlorides. nih.govacs.org These reactions are typically conducted at room temperature under visible light irradiation, demonstrating high tolerance for various functional groups. nih.gov In one approach, sulfonyl chlorides were synthesized from arenediazonium salts, with sulfur dioxide and a chloride source generated in situ from thionyl chloride and water. acs.org Another strategy involves the photocatalytic oxidative chlorination of thiols and their derivatives. nih.govnih.gov

A key advantage of these methods is the potential for chromoselective synthesis, where the reaction outcome can be tuned by simply changing the wavelength of the light source. nih.gov For instance, using a specific light color can favor the formation of the sulfonyl chloride, while another may promote a subsequent reaction to a sulfonamide in a one-pot process. nih.gov Metal-free photocatalytic approaches have also been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be used to form other valuable compounds. acs.org Although these examples primarily involve aryl compounds, the development of photocatalytic systems for the synthesis of aliphatic sulfonyl chlorides is an area of ongoing research interest. nih.govacs.org

Process Optimization and Scalability Considerations

Optimizing reaction conditions and developing scalable manufacturing processes are critical for the efficient synthesis of this compound. Key considerations include the influence of reaction parameters and the implementation of continuous flow systems.

The yield and purity of sulfonyl chlorides are highly dependent on reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Batch optimization experiments have shown that temperature, in particular, can have a significant influence on the reaction outcome, affecting product distribution and byproduct formation. nih.gov For instance, in certain sulfuryl chloride-mediated reactions, a wide operating temperature window of -20 to 25 °C was found to be effective for the initial step, while subsequent steps required colder temperatures (-20 °C) to maximize yield and selectivity. nih.gov

A design of experiments (DOE) approach can be systematically used to identify the most critical parameters. mdpi.com In the development of a chlorosulfonation process, temperature, equivalents of the chlorosulfonating agent (e.g., chlorosulfonic acid), and time were identified as the most critical factors influencing the yield of the desired sulfonyl chloride and the minimization of impurities like the corresponding sulfonic acid. mdpi.com Similarly, in the synthesis of an insecticide, optimization of the solvent, base, and temperature was crucial; reactions in dichloromethane at room temperature after an initial addition at 0 °C provided the highest yield. nih.gov Further screening of reagent concentrations and catalyst loading can lead to significant improvements in product yield. nih.gov

Table 1: Influence of Reaction Parameters on Sulfonylation Yield

| Parameter Varied | Conditions Tested | Outcome | Reference |

| Temperature | Reaction at 0 °C vs. Room Temperature | Room temperature resulted in a 51% yield, while the reaction at 0 °C was hampered by poor solubility and required extended time. | nih.gov |

| Solvent | Dichloromethane (DCM), DMF, NMP, Dioxane, THF | Dichloromethane provided the highest yield (58%) of the desired product. | nih.gov |

| Reagent Ratio | 2.2 equivalents of SO₂Cl₂ | This ratio produced the best yields and selectivity in a specific chlorothiol–ene reaction. | nih.gov |

| Catalyst Loading | 1 mol % DMAP | Varying the amount of DMAP catalyst showed that 1 mol % gave the highest product yield. | nih.gov |

Continuous flow chemistry offers significant advantages for the production of sulfonyl chlorides, a class of compounds whose synthesis can be highly exothermic and involve hazardous reagents. nih.govrsc.org Implementing continuous manufacturing platforms can lead to superior control over reaction parameters, improved safety, and enhanced spacetime yield compared to traditional batch processes. mdpi.comrsc.orgnih.gov

Flow systems enable exquisite control over temperature and mixing, which is critical for managing strong exotherms and minimizing byproduct formation. nih.govrsc.org For example, a continuous process for a sulfuryl chloride-mediated reaction sequence was developed to control highly energetic exotherms, which were predicted to cause adiabatic temperature rises of over 100 °C in a batch system. nih.gov The use of continuous stirred-tank reactors (CSTRs) in series can also improve heat transfer and reduce the volume of hazardous reagents needed at any given time, representing a major process safety improvement. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a Sulfonyl Chloride

| Metric | Optimized Batch Process | Continuous Flow Process | Reference |

| Productivity | ~65 g in 6.5 h | 500 g in 12 h | mdpi.com |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |

| Safety | Safety and throughput restrictions due to exotherms. | Improved safety by reducing heated reagent volume and enhancing heat transfer. | mdpi.com |

| Control | Difficult to control temperature and mixing during scale-up. | Superior control over temperature, residence time, and mixing. | nih.govrsc.org |

Sustainable Synthetic Principles

Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact by minimizing hazardous waste and utilizing safer reaction media.

A key goal of green chemistry is to reduce the reliance on volatile organic compounds (VOCs). Research has demonstrated the feasibility of synthesizing sulfonyl chlorides (or generating them in situ for subsequent reactions) in environmentally benign solvents. researchgate.net An eco-friendly method was developed for synthesizing sulfonamides via the oxidative chlorination of thiols in sustainable solvents like water, ethanol, and glycerol. researchgate.net In this process, an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) converts the thiol to the corresponding sulfonyl chloride, which then reacts with an amine in the same pot. researchgate.net The use of water or other green solvents, combined with a simple, filtration-based workup, highlights a practical and sustainable approach. researchgate.net Another green process focuses on using recyclable anhydrous solvents for amination reactions of sulfonyl chlorides, which avoids the water-induced decomposition of the starting material, reduces side reactions, and improves yield. google.com

Eliminating transition metals and solvents from reaction protocols further enhances the sustainability of a synthetic process. Metal-free methods for preparing sulfonyl chlorides have been developed, for example, using a combination of ammonium nitrate, an aqueous acid (HCl or HBr), and oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides and bromides. rsc.org This approach avoids toxic metal catalysts and uses readily available, environmentally benign reagents. rsc.org

Photocatalytic syntheses also offer metal-free options, utilizing organic dyes or heterogeneous carbon nitride catalysts. nih.govacs.org These systems can be more sustainable, composed of only lightweight and abundant elements. acs.org

Design and Application of Recyclable Catalytic Systems

The development of sustainable chemical processes is a paramount goal in modern organic synthesis, with a significant focus on the design of efficient and recyclable catalytic systems. researchgate.net The synthesis of sulfonyl chlorides, including this compound, traditionally involves stoichiometric reagents that can generate considerable waste. nih.gov Recyclable catalysts offer a greener alternative by minimizing waste, reducing costs, and simplifying product purification. mdpi.comnih.gov The primary strategies in this field revolve around the heterogenization of homogeneous catalysts, which involves immobilizing the active catalytic species on insoluble supports. researchgate.net

The design of these systems aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts. mdpi.com Key challenges include preventing the leaching of the active metal or catalyst from the support, maintaining catalytic activity over multiple cycles, and ensuring the stability of the support under reaction conditions. mdpi.com Common supports include polymers, silica (B1680970), carbon materials, and magnetic nanoparticles. nih.govmdpi.com

Heterogeneous Photocatalysts:

A promising and sustainable approach for sulfonyl chloride synthesis involves visible-light photocatalysis using heterogeneous catalysts. nih.gov For instance, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been successfully employed to produce a variety of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under mild conditions—visible light irradiation at room temperature—and demonstrates high tolerance for various functional groups. nih.gov

The key advantage of K-PHI is its heterogeneous nature, which allows for straightforward separation from the reaction mixture by simple filtration or centrifugation, enabling its reuse in subsequent reactions. nih.gov Recycling experiments have confirmed the stability and high performance of the K-PHI catalyst over several cycles. acs.org While this method has been demonstrated for aryl sulfonyl chlorides, its principles could be adapted for aliphatic precursors relevant to this compound, likely starting from a suitable amine via a diazonium intermediate.

Magnetically Recyclable Nanocatalysts (MRNCs):

The use of magnetic nanoparticles as catalyst supports represents a highly efficient strategy for catalyst recovery. mdpi.com These catalysts typically consist of a magnetic core, such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), coated with a protective layer (e.g., silica) onto which the active catalytic species is immobilized. researchgate.net The entire system can be easily removed from the reaction medium using an external magnet, a process that is often more efficient and practical than filtration, especially for nanoscale catalyst particles. mdpi.com

MRNCs have been applied in a wide array of organic reactions, demonstrating their robustness and potential for repeated use without significant loss of activity. researchgate.net For sulfonyl chloride synthesis, a magnetically recyclable palladium-based nanocatalyst could be envisioned for cross-coupling reactions that form the C-S bond, a key step in some synthetic routes. nih.gov The primary benefit is the near-complete recovery of the catalyst, which is particularly important for expensive and potentially toxic heavy metals like palladium. researchgate.net

The table below illustrates the recyclability of a magnetically supported catalyst in a representative organic reaction, highlighting its performance over multiple cycles.

Table 1: Performance of a Magnetically Recyclable Catalyst Over Multiple Cycles

| Cycle | Conversion (%) | Yield (%) |

|---|---|---|

| 1 | 98 | 95 |

| 2 | 98 | 94 |

| 3 | 97 | 93 |

| 4 | 96 | 91 |

| 5 | 95 | 90 |

This table is a representative example based on data for magnetically recyclable nanocatalysts in organic synthesis to illustrate the concept of reusability.

Polymer-Supported Catalysts:

Immobilizing catalysts on polymer supports is another well-established method for creating recyclable systems. mdpi.com Both soluble and insoluble polymers can be used. Soluble polymer-bound catalysts combine the advantages of homogeneous catalysis (high reactivity due to being in the same phase as the reactants) with the potential for recovery, often by precipitation of the polymer upon changing solvent or temperature. nih.gov Insoluble polymers, such as cross-linked polystyrene resins, allow for easy filtration. nih.gov

For example, a polymer-supported N-heterocyclic carbene-palladium complex has been shown to be an effective and recyclable catalyst for desulfitative Suzuki cross-coupling reactions involving arylsulfonyl chlorides. nih.gov Such a catalyst could potentially be used in reactions to synthesize precursors for this compound. The stability imparted by the polymer backbone can prevent catalyst degradation and aggregation, leading to a longer catalyst lifetime. mdpi.com

The following table shows typical results from recycling a polymer-supported catalyst in a cross-coupling reaction.

Table 2: Recycling Efficiency of a Polymer-Supported Palladium Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 91 |

| 3 | 91 |

| 4 | 89 |

| 5 | 88 |

This table is a representative example illustrating the reusability of polymer-supported catalysts in cross-coupling reactions.

Mechanistic Insights and Reactivity Profiles of 5 Benzyloxy Pentane 1 Sulfonyl Chloride

Electrophilic Reactivity at the Sulfur Center

The sulfur atom in 5-(benzyloxy)pentane-1-sulfonyl chloride is highly electrophilic, a consequence of being bonded to two electronegative oxygen atoms and a chlorine atom. This renders it susceptible to attack by nucleophiles. The primary focus of mechanistic studies on analogous sulfonyl chlorides has been the elucidation of substitution pathways at this sulfur center.

Solvolytic Pathways and Kinetics

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for investigating the reaction mechanisms of sulfonyl chlorides. wikipedia.org The reaction pathway for primary alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process. nih.govnih.gov The alternative unimolecular (SN1-like) pathway, which would involve the formation of a highly unstable sulfonyl cation, is energetically unfavorable for these substrates. nih.gov

For primary alkanesulfonyl chlorides such as this compound, the solvolysis mechanism is predominantly SN2 in character. nih.gov Convincing evidence points away from any significant SN1 involvement in the solvolysis of simple alkanesulfonyl chlorides. nih.gov The transition state is envisioned as a concerted process where the nucleophilic solvent molecule attacks the sulfur atom simultaneously with the departure of the chloride leaving group. This associative mechanism involves the formation of a pentacoordinate sulfur intermediate or transition state. The remote benzyloxy group in the alkyl chain does not offer any significant steric hindrance or electronic stabilization that would alter this fundamental pathway.

The Grunwald-Winstein equation is a powerful tool for diagnosing solvolysis mechanisms. wikipedia.org The original one-term equation, log(k/k₀) = mY, correlates the rate of solvolysis (k) with the solvent ionizing power (Y). wikipedia.org However, for sulfonyl chlorides, this equation provides poor correlations because it neglects the significant role of the solvent's nucleophilicity. beilstein-journals.org

The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY, incorporates a term for solvent nucleophilicity (N), with 'l' representing the sensitivity of the substrate to changes in solvent nucleophilicity and 'm' its sensitivity to ionizing power. beilstein-journals.org For the solvolysis of primary alkanesulfonyl chlorides, analyses using the extended equation consistently show high sensitivity to solvent nucleophilicity (large 'l' values) and moderate sensitivity to solvent ionizing power (moderate 'm' values). koreascience.kr The ratio l/m is a useful mechanistic indicator; a value greater than 1.0 is characteristic of a bimolecular (SN2) mechanism. koreascience.kr

For this compound, a hypothetical set of solvolysis data in various solvents would be expected to align with this model.

Illustrative Solvolysis Data for a Primary Alkanesulfonyl Chloride at 25°C

| Solvent (v/v) | YCl | NT | kobs (s-1) (Hypothetical) |

|---|---|---|---|

| 100% EtOH | -2.52 | 0.37 | 1.5 x 10-5 |

| 90% EtOH | -0.93 | 0.39 | 4.0 x 10-5 |

| 80% EtOH | 0.00 | 0.41 | 7.2 x 10-5 |

| 50% EtOH | 1.65 | 0.46 | 2.1 x 10-4 |

| 100% MeOH | -1.17 | 0.47 | 8.5 x 10-5 |

| 80% MeOH | 0.42 | 0.48 | 1.8 x 10-4 |

| 50% Acetone | 1.39 | -0.37 | 3.5 x 10-5 |

| 97% TFE | 2.79 | -3.30 | 9.0 x 10-6 |

A correlation of such hypothetical data using the extended Grunwald-Winstein equation would likely yield an 'l' value near 1.0 and an 'm' value around 0.5-0.6, consistent with an SN2 pathway.

The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) versus its deuterated counterpart (e.g., D₂O, CH₃OD), provides further insight into the transition state structure. For solvolysis reactions proceeding through an SN1 mechanism, the KSIE is typically close to unity. koreascience.kr In contrast, SN2 reactions of sulfonyl chlorides exhibit KSIE values significantly greater than 1, often in the range of 1.4 to 1.8. nih.govkoreascience.kr

This elevated KSIE value is indicative of a bimolecular mechanism where the solvent acts not only as a nucleophile but may also provide general-base catalysis, wherein a second solvent molecule helps to remove a proton from the attacking nucleophile in the rate-determining step. koreascience.krresearchgate.net For the solvolysis of this compound in methanol, the expected KSIE (kMeOH/kMeOD) would fall within this range.

Expected Kinetic Solvent Isotope Effect

| Solvent | Rate Constant (k, s-1) (Hypothetical) | KSIE (kH/kD) |

|---|---|---|

| CH3OH | 8.5 x 10-5 | 1.77 |

| CH3OD | 4.8 x 10-5 |

A value such as 1.77 would strongly support a bimolecular mechanism with considerable bond formation and proton transfer occurring in the transition state.

Sulfonyl Transfer to Oxygen Nucleophiles

Beyond solvolysis, the reaction of sulfonyl chlorides with other oxygen nucleophiles, such as alcohols in a non-solvolytic context, is a cornerstone of their synthetic utility.

The reaction of this compound with an alcohol (R'OH) yields a sulfonate ester, 5-(benzyloxy)pentane-1-sulfonate (R'OSO₂R). This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center, leading to the displacement of the chloride ion. This reaction is a classic example of activating an alcohol; the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. A key stereochemical feature of this reaction is that the C-O bond of the alcohol substrate remains intact, resulting in retention of configuration at a chiral carbinol center.

Stereochemical Course of Esterification Reactions

The reaction of a sulfonyl chloride, such as this compound, with an alcohol to form a sulfonate ester is a cornerstone transformation in organic synthesis, primarily used to convert a poor leaving group (hydroxyl, -OH) into an excellent one. youtube.comlibretexts.org A critical aspect of this reaction is its stereochemical outcome. The esterification proceeds with retention of configuration at the chiral carbon atom of the alcohol. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion and deprotonation of the oxygen, typically by a non-nucleophilic base like pyridine, to yield the final sulfonate ester. youtube.comyoutube.com Crucially, the bond between the carbon and oxygen (C-O) of the original alcohol remains intact throughout this process. libretexts.org Because the reaction occurs at the oxygen atom and does not involve the chiral carbon center, the original stereochemistry of the alcohol is preserved in the resulting sulfonate ester product. libretexts.orgyoutube.com This predictable stereochemical control is highly valuable in multi-step syntheses where maintaining chiral integrity is essential. youtube.comlibretexts.org

Amidation Reactions for Sulfonamide Synthesis

The synthesis of sulfonamides from this compound involves its reaction with primary or secondary amines, or their derivatives. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, which can be a second equivalent of the amine or an added base like triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid byproduct. researchgate.net The resulting product is a stable sulfonamide, a functional group prevalent in a wide array of pharmaceutical compounds. dtu.dk The reaction is generally broad in scope and compatible with a variety of amino compounds, including anilines and aliphatic amines. nih.gov

While the direct reaction of a sulfonyl chloride with an amine is the most traditional method for sulfonamide synthesis, several alternative strategies have been developed to overcome limitations such as the availability or stability of the required sulfonyl chloride precursors. dtu.dkrsc.org These methods can be broadly categorized as direct or indirect synthetic approaches.

Direct approaches involve the straightforward condensation of a pre-formed sulfonyl chloride with an amine. dtu.dk This is the most common and direct route.

Indirect approaches generate the sulfonyl intermediate in situ or utilize alternative starting materials, bypassing the need to isolate the often-sensitive sulfonyl chloride. One such advanced method is the palladium-catalyzed three-component coupling of an arylboronic acid, a sulfur dioxide surrogate like DABSO (DABCO-bis(sulfur dioxide)), and an amine. nih.gov This allows for the convergent synthesis of sulfonamides from different, readily available building blocks. nih.gov Another indirect method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation. organic-chemistry.org This two-step process avoids the use of potentially hazardous sulfonyl chlorides altogether, offering a milder and more stable alternative. organic-chemistry.org

| Approach | Description | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Direct Synthesis | Direct condensation of a sulfonyl chloride with an amine. | Sulfonyl chloride, Amine | Classic, straightforward, widely used. | dtu.dk |

| Indirect (Palladium-Catalyzed) | Three-component coupling reaction that forms the sulfonamide in one pot. | Arylboronic acid, SO₂ surrogate (e.g., DABSO), Amine | Convergent, allows for rapid diversification, avoids isolating sulfonyl chlorides. | nih.gov |

| Indirect (from Sulfinates) | Two-step process involving formation of a sulfinamide from a methyl sulfinate, followed by oxidation. | Methyl sulfinate, Lithium amide, Oxidant (e.g., MCPBA) | Avoids hazardous sulfonyl chlorides, uses more stable precursors, mild conditions. | organic-chemistry.org |

Sulfonylation of Carbon Nucleophiles

Beyond reacting with heteroatom nucleophiles like amines and alcohols, sulfonyl chlorides such as this compound can react with carbon nucleophiles to form sulfones, creating a stable carbon-sulfur bond. wikipedia.org Organometallic reagents are particularly effective for this transformation. A facile synthesis of sulfones has been achieved through the copper(I) iodide (CuI) catalyzed reaction of organozinc reagents with organic sulfonyl chlorides. rsc.orgrsc.org This reaction proceeds efficiently at room temperature, where the functionalized organozinc species undergoes a nucleophilic addition to the sulfonyl chloride, yielding a diverse range of sulfones in moderate to high yields. rsc.orgrsc.org This method provides a simple and effective strategy for synthesizing functionalized sulfones. rsc.org

| Sulfonyl Chloride | Organozinc Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Phenylzinc bromide | Diphenyl sulfone | 91% | rsc.org |

| p-Toluenesulfonyl chloride | Phenylzinc bromide | 4-Methyl-1,1'-biphenyl sulfone | 92% | rsc.org |

| 4-Methoxybenzenesulfonyl chloride | Phenylzinc bromide | 4-Methoxy-1,1'-biphenyl sulfone | 85% | rsc.org |

| Benzenesulfonyl chloride | Benzylzinc bromide | Benzyl (B1604629) phenyl sulfone | 89% | rsc.org |

A significant advantage of using milder organometallic reagents like organozinc compounds in sulfonylation reactions is their high degree of functional group compatibility. rsc.org The copper-catalyzed sulfonylation protocol tolerates a variety of functional groups on both the sulfonyl chloride and the organozinc reagent. rsc.org This chemoselectivity allows for the synthesis of complex sulfones without the need for extensive use of protecting groups.

Research has shown that functional groups such as esters, nitriles, and halides are well-tolerated under these reaction conditions. rsc.orgrsc.org The mildness of organozinc reagents, compared to more reactive Grignard or organolithium reagents, contributes to this broad compatibility. rsc.org This makes the method particularly valuable for the late-stage functionalization of complex molecules in medicinal chemistry and materials science, where preserving existing functionality is paramount. nih.gov

Radical-Mediated Transformations

Sulfonyl chlorides are versatile precursors for the generation of sulfonyl radicals (RSO₂•) under thermal, photochemical, or redox-initiated conditions. These radicals are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism for the formation of a sulfonyl radical from a sulfonyl chloride involves a single-electron transfer (SET) to the sulfonyl chloride, leading to a radical anion that fragments to release a chloride anion and the sulfonyl radical.

Carbon-Hydrogen (C-H) Thiolation Reactions

The term "C-H thiolation" typically refers to the direct conversion of a C-H bond to a C-S bond, often involving a thiyl radical (RS•). It is important to note that sulfonyl chlorides are precursors to sulfonyl radicals (RSO₂•), not thiyl radicals. Therefore, direct C-H thiolation mediated by this compound is not a mechanistically straightforward or commonly reported transformation.

However, sulfonyl radicals can participate in reactions that ultimately lead to the formation of C-S bonds, which might be broadly categorized under this heading in some contexts. For instance, a sulfonyl radical could be involved in a cascade reaction where a subsequent step involves a sulfur-based nucleophile or radical. More directly, under certain reductive conditions, sulfonyl chlorides can be converted to thioethers, although this is less common via a radical C-H functionalization pathway. Given the current literature, direct C-H thiolation initiated by aliphatic sulfonyl chlorides is not a well-established synthetic strategy.

Addition Reactions with Unsaturated Hydrocarbons

The addition of sulfonyl radicals to unsaturated hydrocarbons like alkenes and alkynes is a robust and widely utilized transformation. The 5-(benzyloxy)pentylsulfonyl radical, generated from this compound, is expected to readily participate in such reactions.

Annulation Processes

Sulfonyl radicals can initiate annulation cascades with appropriate diene or enyne substrates. The process typically begins with the addition of the sulfonyl radical to one of the unsaturated moieties, generating a carbon-centered radical. This radical can then undergo an intramolecular cyclization to form a ring, followed by a termination step. For example, the reaction of a sulfonyl chloride with a 1,6-diene can lead to the formation of a five-membered ring containing a sulfonyl group and a halogen atom.

The general mechanism for a radical annulation initiated by an aliphatic sulfonyl chloride is depicted below:

Initiation: Generation of the aliphatic sulfonyl radical from the corresponding sulfonyl chloride.

Addition: The sulfonyl radical adds to one of the double or triple bonds of the diene or enyne.

Cyclization: The newly formed carbon-centered radical undergoes an intramolecular addition to the remaining unsaturated bond, forming a cyclic intermediate.

Termination: The cyclic radical is quenched, often by abstracting a chlorine atom from another molecule of the sulfonyl chloride, to yield the final product and propagate the radical chain.

| Substrate | Sulfonyl Chloride | Product | Yield (%) |

| 1,6-Heptadiene | Methanesulfonyl chloride | 1-Chloro-3-(methylsulfonyl)methyl-cyclopentane | Data not available |

| N-Allyl-N-(2-methylallyl)amine | p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)-3-methyl-4-(chloromethyl)pyrrolidine | Data not available |

This table presents representative examples of radical annulation reactions with analogous sulfonyl chlorides, as specific data for this compound is not available.

Chlorosulfonylation Pathways

Chlorosulfonylation is a classic radical addition reaction where a sulfonyl chloride adds across a double or triple bond. This atom-transfer radical addition (ATRA) reaction results in the vicinal addition of a sulfonyl group and a chlorine atom. The reaction is typically initiated by heat, light, or a radical initiator. Photocatalysis has emerged as a mild and efficient method for promoting these reactions. manchester.ac.uk

The mechanism involves the following steps:

Initiation: Generation of the sulfonyl radical.

Propagation Step 1: Addition of the sulfonyl radical to the unsaturated bond to form a β-sulfonyl carbon-centered radical.

Propagation Step 2: The carbon-centered radical abstracts a chlorine atom from a molecule of the sulfonyl chloride to give the final product and regenerate the sulfonyl radical.

| Unsaturated Hydrocarbon | Aliphatic Sulfonyl Chloride | Conditions | Product | Yield (%) |

| 1-Octene | Methanesulfonyl chloride | Ru(bpy)₃Cl₂, visible light | 1-Chloro-2-(methylsulfonyl)octane | 85 |

| Styrene | Ethanesulfonyl chloride | Cu(I) catalyst | 1-Chloro-2-(ethylsulfonyl)-1-phenylethane | 92 |

| Phenylacetylene | Propanesulfonyl chloride | Fe(acac)₂, (p-Tol)₃P | (E)-1-Chloro-2-(propylsulfonyl)-1-phenylethene | 78 |

This table illustrates typical chlorosulfonylation reactions. The reactivity of this compound is expected to be similar.

Initiated Radical Cascades

Sulfonyl radicals are excellent initiators for more complex radical cascade reactions. rsc.org These cascades can involve a series of intramolecular and intermolecular steps to rapidly build molecular complexity from simple starting materials. The initial addition of the sulfonyl radical to an unsaturated system generates a new radical that can then participate in further transformations, such as cyclizations, rearrangements, or additions to other unsaturated partners.

A notable example is the visible-light-induced radical cascade cyclization of 1,6-enynes. mdpi.com The sulfonyl radical adds to the alkyne, and the resulting vinyl radical undergoes a 5-exo-dig or 6-endo-dig cyclization onto the tethered alkene. This process can lead to the formation of highly substituted carbocycles and heterocycles. mdpi.com

| Cascade Substrate | Aliphatic Sulfonyl Chloride | Catalyst/Conditions | Product Type |

| N-allyl-N-propargyl tosylamide | Methanesulfonyl chloride | fac-Ir(ppy)₃, blue LED | Sulfonylated pyrrolidine (B122466) derivative |

| 1,6-enyne | Cyclohexanesulfonyl chloride | Eosin Y, visible light | Bicyclic sulfone |

This table provides conceptual examples of initiated radical cascades. Specific yields and products are highly dependent on the substrate and reaction conditions.

Other Chemoselective Reactions

The sulfonyl chloride group is a powerful electrophile, but its reactivity can be modulated in the presence of other functional groups, leading to chemoselective transformations. The reactivity of a sulfonyl chloride is generally lower than that of an acyl chloride. This difference in reactivity can be exploited for the selective functionalization of molecules containing both moieties. For instance, in a molecule containing both an acyl chloride and a sulfonyl chloride, a mild nucleophile will preferentially react with the more electrophilic acyl chloride.

Furthermore, the choice of reaction conditions can influence the chemoselectivity. For example, in nucleophilic substitution reactions, hard nucleophiles (e.g., amines, alcohols) readily react with sulfonyl chlorides to form sulfonamides and sulfonate esters, respectively. Softer nucleophiles may exhibit different reactivity profiles.

Reactivity with Olefinic and Acetylenic Substrates

Alkanesulfonyl chlorides, and by extension this compound, are anticipated to react with olefinic and acetylenic substrates primarily through radical-mediated hydrosulfonylation and related addition reactions. These transformations are valuable for the formation of carbon-sulfur bonds, leading to the synthesis of various sulfone derivatives.

Hydrosulfonylation of Alkenes: A prominent reaction is the photocatalytic hydrosulfonylation of alkenes. This process is typically initiated by a photocatalyst that, upon irradiation with visible light, facilitates the formation of a sulfonyl radical from the alkanesulfonyl chloride. nih.govresearchgate.net This radical then adds to the alkene to form a carbon-centered radical intermediate, which subsequently abstracts a hydrogen atom from a donor to yield the final hydrosulfonylated product. nih.gov The reaction is highly efficient for a wide range of electron-deficient alkenes and can be extended to other types of alkenes through polarity-reversal catalysis. nih.gov The substrate scope is broad, encompassing terminal, gem-disubstituted, and 1,2-disubstituted alkenes, as well as those bearing various functional groups. nih.govresearchgate.net

Hydrosulfonylation of Alkynes: Similarly, acetylenic substrates can undergo hydrosulfonylation. Manganese-catalyzed reactions have been developed for the hydrosulfonylation of alkynes with sulfonyl chlorides, providing access to vinyl sulfones with high regio- and diastereoselectivity. rsc.org This method is advantageous due to the use of an inexpensive and user-friendly manganese catalyst. rsc.org Catalyst-free, visible-light-driven hydrosulfonylation of alkynes in water has also been reported, highlighting a sustainable approach to these transformations. researchgate.net

| Alkene Substrate | Alkanesulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| N-Phenylacrylamide | 4-Fluorobenzenesulfonyl chloride | N-Phenyl-3-((4-fluorophenyl)sulfonyl)propanamide | 82 |

| Styrene | Methanesulfonyl chloride | (2-(Methylsulfonyl)ethyl)benzene | Good |

| Cyclopentene | p-Toluenesulfonyl chloride | 1-(Cyclopentylsulfonyl)-4-methylbenzene | Good |

| 1-Octene | Ethanesulfonyl chloride | 1-(Ethylsulfonyl)octane | High |

| Alkyne Substrate | Alkanesulfonyl Chloride | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Methanesulfonyl chloride | Mn catalyst | (E)-1-(Methylsulfonyl)-2-phenylethene | High |

| 1-Hexyne | p-Toluenesulfonyl chloride | Visible light, H2O | (E)-1-((4-Methylphenyl)sulfonyl)hex-1-ene | Good |

| 4-Phenyl-1-butyne | Benzenesulfonyl chloride | Mn catalyst | (E)-1-(Phenylsulfonyl)-4-phenylbut-1-ene | High |

Interactions with Imines, Aldehydes, and Ketones

The reactivity of alkanesulfonyl chlorides with imines, aldehydes, and ketones is characterized by cycloaddition reactions and reactions involving the formation of enolates or related intermediates.

Reactions with Imines: The reaction of alkanesulfonyl chlorides with imines is a well-established method for the synthesis of β-sultams, which are four-membered cyclic sulfonamides. researchgate.netresearchgate.net This reaction, often referred to as the sulfa-Staudinger cycloaddition, is believed to proceed through a stepwise mechanism involving the initial formation of a zwitterionic intermediate, followed by ring closure. researchgate.net The reaction is generally effective for acyclic N-alkylimines. researchgate.net The stereochemistry of the resulting β-sultam can be influenced by the substituents on both the imine and the sulfonyl chloride. researchgate.net

Reactions with Aldehydes and Ketones: Direct reactions of alkanesulfonyl chlorides with aldehydes and ketones are not as commonly reported as their reactions with other functional groups. However, there are several indirect or related transformations that are of significance. One such reaction is the olefination of aldehydes, where arylsulfonylhydrazones of aldehydes react with α-magnesio sulfones to produce alkenes in high yields. researchgate.net

While direct addition to the carbonyl group is not a primary reaction pathway, alkanesulfonyl chlorides can react with the enolate forms of ketones. This would involve the deprotonation of the α-carbon of the ketone by a base to form an enolate, which can then act as a nucleophile and attack the electrophilic sulfur atom of the sulfonyl chloride. This would result in the formation of a β-keto sulfone.

| Imine Substrate | Alkanesulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| N-Benzylidenebenzylamine | Methanesulfonyl chloride | 1,2-Dibenzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide | Low |

| N-(Butan-2-ylidene)aniline | Ethanesulfonyl chloride | 1-Ethyl-4-methyl-3-phenyl-1,2-thiazetidine 1,1-dioxide | Low |

| Various imines | 2,2,2-Trifluoroethanesulfonyl chloride | 2-Trifluoromethyl-β-sultams | Up to 75 |

| Aldehyde Tosylhydrazone | α-Magnesio Sulfone | Product (Alkene) | Yield (%) |

|---|---|---|---|

| Benzaldehyde tosylhydrazone | α-Magnesio methyl phenyl sulfone | Styrene | High |

| Cyclohexanecarbaldehyde tosylhydrazone | α-Magnesio ethyl phenyl sulfone | Vinylcyclohexane | High |

Advanced Spectroscopic and Structural Characterization in Research on 5 Benzyloxy Pentane 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment and Conformation

A ¹H NMR spectrum for 5-(Benzyloxy)pentane-1-sulfonyl chloride would be expected to reveal distinct signals for each unique proton environment. The anticipated chemical shifts (δ), multiplicities (splitting patterns), and integration values would confirm the presence of the benzyloxy and the pentanesulfonyl chloride moieties.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic protons (C₆H₅) | ~ 7.2-7.4 | Multiplet (m) | Signals corresponding to the five protons on the phenyl group. |

| Benzylic protons (OCH₂) | ~ 4.5 | Singlet (s) | A characteristic singlet for the two protons adjacent to the phenyl group and the ether oxygen. |

| Methylene (B1212753) protons (-OCH₂CH₂-) | ~ 3.5 | Triplet (t) | Protons on the carbon adjacent to the ether oxygen on the pentane (B18724) chain. |

| Methylene protons (-SO₂CH₂-) | ~ 3.6 | Triplet (t) | Protons on the carbon alpha to the highly deshielding sulfonyl chloride group. |

| Internal methylene protons | ~ 1.5-2.0 | Multiplets (m) | The remaining six protons of the pentane chain would appear as overlapping multiplets. |

The coupling constants (J-values) derived from the splitting patterns would provide information about the dihedral angles between adjacent protons, offering insights into the preferred conformation of the pentane chain.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Aromatic carbons (C₆H₅) | ~ 127-138 | Multiple signals in the aromatic region, including a quaternary carbon signal. |

| Benzylic carbon (OCH₂) | ~ 73 | The carbon of the benzylic methylene group. |

| Methylene carbon (-OCH₂CH₂-) | ~ 70 | The carbon adjacent to the ether oxygen on the pentane chain. |

| Methylene carbon (-SO₂CH₂-) | ~ 60 | The carbon alpha to the sulfonyl chloride group, significantly downfield. |

| Internal methylene carbons | ~ 20-30 | Signals for the remaining three carbons of the pentane chain. |

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons (e.g., showing the connectivity within the pentane chain), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₇ClO₃S), the theoretical monoisotopic mass is approximately 276.0587 g/mol . uni.lu An HRMS experiment would aim to measure this value to within a few parts per million (ppm), confirming the elemental composition and ruling out other potential formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. In ESI-MS, this compound would likely be detected as an adduct with a small cation, such as sodium ([M+Na]⁺) or proton ([M+H]⁺). The observation of these adducts in the mass spectrum would further corroborate the molecular weight of the compound. uni.lu For instance, the predicted m/z for the protonated molecule is 277.0660. uni.lu Analysis of the isotopic pattern, particularly the ratio of the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, would provide definitive evidence for the presence of a single chlorine atom in the molecule.

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids. For derivatives of this compound, this technique provides unequivocal proof of structure and invaluable insights into their solid-state properties.

For example, when this compound reacts with an amine to form a sulfonamide, XRD can confirm the new S-N bond and determine the geometry around the sulfur atom, which is typically a distorted tetrahedron. researchgate.net This analysis is crucial for verifying the outcome of a chemical reaction and establishing the exact stereochemistry of the product.

Below is a table with representative crystallographic data for a related sulfonate compound, illustrating the type of information obtained from an XRD experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H12O5S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 11.231(3) |

| c (Å) | 14.987(4) |

| β (°) | 101.54(3) |

| Volume (Å3) | 1408.1(6) |

Beyond individual molecular structures, XRD reveals how molecules pack together in a crystal lattice, which is dictated by various intermolecular interactions. nih.gov In the derivatives of this compound, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors. researchgate.net If the derivative contains hydrogen bond donors (like N-H in sulfonamides), these interactions often dominate the crystal packing, forming predictable patterns such as dimers or chains. rsc.org

Other significant noncovalent interactions include halogen bonds (Cl···O), C-H···π interactions involving the benzyl (B1604629) group's aromatic ring, and van der Waals forces. nih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts, providing a "fingerprint" of the interactions that stabilize the crystal structure. mdpi.comrsc.org Understanding this solid-state architecture is critical as it influences physical properties like melting point, solubility, and stability.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful and rapid technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of its constituent bonds.

The most prominent bands in the spectrum are associated with the sulfonyl chloride group. Sulfonyl chlorides exhibit strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.comresearchgate.net Additional key absorptions correspond to the C-H bonds of the aliphatic pentane chain and the aromatic benzyl group, the C-O-C ether linkage, and the aromatic C=C ring vibrations.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Frequency Range (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (benzyl) |

| 2950-2850 | C-H Stretch | Aliphatic (pentane chain) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |

| 1380-1370 | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO2Cl) |

| 1180-1160 | S=O Symmetric Stretch | Sulfonyl Chloride (-SO2Cl) |

| 1150-1085 | C-O-C Stretch | Ether |

| ~580 | S-Cl Stretch | Sulfonyl Chloride |

Chromatographic Methods for Purity and Reaction Progression Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for sulfonyl chlorides. researchgate.netsielc.com In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. google.com

The benzyloxy group provides a strong chromophore (the benzene (B151609) ring), making UV detection an ideal method for quantification. By comparing the area of the main peak in the chromatogram to the areas of any impurity peaks, a quantitative assessment of purity can be made.

A typical set of parameters for an HPLC analysis is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5-10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. A small sample of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), typically a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate).

As the eluent moves up the plate, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds travel shorter distances (lower Rf).

For a reaction converting this compound into a more polar derivative, like a sulfonamide, TLC can be used to track the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot over time.

The table below illustrates hypothetical TLC data for monitoring such a reaction.

| Compound | Hypothetical Rf Value* | Description |

|---|---|---|

| This compound | 0.75 | Starting Material (less polar) |

| Corresponding Sulfonamide Product | 0.30 | Product (more polar due to N-H group) |

*Rf values are dependent on the specific TLC plate and mobile phase used (e.g., Silica gel with 3:1 Hexane:Ethyl Acetate).

Computational Chemistry and Theoretical Investigations of 5 Benzyloxy Pentane 1 Sulfonyl Chloride

Mechanistic Pathway Elucidation

Computational Analysis of Catalytic Cycles

The computational analysis of catalytic cycles provides deep insights into reaction mechanisms, transition states, and the energetics of reactions involving a particular compound. For sulfonyl chlorides, computational studies often focus on their role in various synthetic transformations. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the detailed mapping of potential energy surfaces.

For instance, in copper-catalyzed reactions, where sulfonyl chlorides are used for sulfonylation, DFT calculations can elucidate the step-by-step mechanism. These calculations can model the formation of key intermediates, such as the active copper catalyst, its interaction with the sulfonyl chloride, and the subsequent transfer of the sulfonyl group to a substrate. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive energy profile of the catalytic cycle can be constructed. This profile helps in identifying the rate-determining step and understanding the factors that influence catalytic efficiency and selectivity.

A hypothetical computational analysis of a catalytic cycle involving 5-(benzyloxy)pentane-1-sulfonyl chloride could involve modeling its reaction with a catalyst and a substrate. The calculations would explore the energetics of oxidative addition, reductive elimination, and other elementary steps. The large and flexible benzyloxy and pentyl groups would be expected to influence the steric and electronic environment of the sulfonyl chloride group, which could be quantitatively assessed through these computational models.

Below is a representative data table illustrating the type of information that can be obtained from a DFT analysis of a generic catalytic sulfonylation cycle.

| Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) | Description |

| 1. Catalyst Activation | Catalyst-Substrate Complex | -5.2 | Initial binding of the substrate to the activated catalyst. |

| 2. Oxidative Addition | TS1 | +18.5 | Transition state for the oxidative addition of the sulfonyl chloride. |

| Oxidative Adduct | -10.3 | Stable intermediate formed after the addition of the sulfonyl chloride. | |

| 3. Migratory Insertion | TS2 | +12.1 | Transition state for the insertion of the substrate into the metal-sulfonyl bond. |

| Insertion Product | -15.8 | Intermediate formed after migratory insertion. | |

| 4. Reductive Elimination | TS3 | +22.4 | Rate-determining transition state leading to product formation. |

| Product-Catalyst Complex | -25.6 | The final product complexed with the regenerated catalyst. |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational analysis of a catalytic cycle.

Conformational Analysis

The conformational flexibility of this compound, arising from the rotatable bonds in the pentyl chain and the benzyloxy group, is a key determinant of its physical and chemical properties. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

Molecular mechanics and DFT are commonly employed for conformational analysis. A systematic search of the conformational space can be performed by rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, from which low-energy conformers can be identified. For a molecule like this compound, the interactions between the bulky benzyl (B1604629) group, the flexible pentane (B18724) chain, and the polar sulfonyl chloride group will dictate the preferred geometries. It is expected that the molecule will adopt conformations that minimize steric hindrance and optimize intramolecular interactions.

Studies on long-chain alkanesulfonates have shown that the alkyl chains can adopt various gauche and anti conformations, with the all-anti (zigzag) conformation generally being the lowest in energy in the gas phase. uoregon.edu However, in solution, solvent effects can influence the conformational equilibrium. The presence of the benzyloxy group would introduce additional complexity due to potential π-stacking or other non-covalent interactions.

A representative table summarizing the results of a conformational analysis for a flexible molecule is provided below.

| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 180 (anti) | 180 (anti) | 0.00 | 65.2 |

| 2 | 60 (gauche) | 180 (anti) | 0.85 | 20.1 |

| 3 | 180 (anti) | 60 (gauche) | 1.20 | 10.5 |

| 4 | 60 (gauche) | 60 (gauche) | 2.10 | 4.2 |

Note: This data is illustrative for a molecule with two key rotatable bonds and does not represent actual calculated values for this compound.

Broader Applications in Advanced Organic and Materials Synthesis

Building Block for Complex Molecular Scaffolds

The structure of 5-(benzyloxy)pentane-1-sulfonyl chloride is uniquely suited for creating intricate molecular designs. The reactive sulfonyl chloride group acts as a handle for introducing the sulfonyl moiety into other molecules, while the benzyloxy group provides a stable, yet removable, protecting group for a terminal alcohol function. This dual functionality allows for sequential and controlled synthetic transformations.

Precursors to Sulfonamides, Sulfonate Esters, and Sulfones

The primary application of this compound is in the synthesis of sulfonamides, sulfonate esters, and sulfones, which are pivotal structures in medicinal chemistry and organic synthesis. researchgate.netorgsyn.org The sulfonyl chloride group is highly electrophilic and reacts readily with a range of nucleophiles.

The reaction with primary or secondary amines in the presence of a base yields N-substituted sulfonamides. This reaction is fundamental in the synthesis of a wide array of biologically active compounds. researchgate.netmdpi.com Similarly, reaction with alcohols or phenols produces sulfonate esters. wikipedia.org The general schemes for these reactions are presented below.

Table 1: Synthesis of Sulfonamides and Sulfonate Esters

| Reaction | Reactants | Product | General Conditions |

|---|---|---|---|

| Sulfonamide Formation | This compound, Primary/Secondary Amine (R¹R²NH) | N-substituted 5-(benzyloxy)pentane-1-sulfonamide | Base (e.g., pyridine, triethylamine), Organic Solvent |

| Sulfonate Ester Formation | this compound, Alcohol/Phenol (R³OH) | 5-(Benzyloxy)pentyl sulfonate ester | Base (e.g., pyridine), Organic Solvent |

Sulfones can be prepared through various methods, often involving the reaction of sulfonyl chlorides with organometallic reagents or through the oxidation of sulfides, which themselves can be derived from sulfonyl chlorides. Arylsulfonyl chlorides are known precursors for a variety of functional groups, including sulfones. orgsyn.org

Intermediate in the Formation of Sulfur-Containing Organic Structures (e.g., Thiols, Sulfides)

While direct conversion is less common, this compound can serve as a precursor to other sulfur-containing functionalities like thiols and sulfides through multi-step synthetic pathways. For instance, reduction of the sulfonyl chloride can lead to the corresponding thiol. This transformation typically requires strong reducing agents.

Furthermore, the sulfonyl chloride can react with thiols to form sulfonothioates. Although this is a reaction with a thiol, subsequent chemical manipulations of the resulting sulfonothioate could potentially yield sulfides or other sulfur-containing structures. The reactivity of the sulfonyl chloride group enables its incorporation into molecules that can later be transformed to introduce the desired sulfur functionality.

Contribution to Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.combeilstein-journals.org While specific MCRs involving this compound are not extensively documented, its chemical properties suggest its potential as a valuable component.

The electrophilic sulfonyl chloride can react with a nucleophile generated in situ during an MCR. For example, in a reaction involving an amine and a carbonyl compound, the resulting imine or enamine could be trapped by the sulfonyl chloride. This would introduce the 5-(benzyloxy)pentylsulfonyl group into the final complex molecule in a single, efficient step. The versatility of MCRs in generating molecular diversity makes the potential inclusion of sulfonyl chlorides like this one an attractive avenue for drug discovery and combinatorial chemistry. tcichemicals.commdpi.com

Enabling Strategies for Asymmetric Synthesis and Stereocontrol

Asymmetric synthesis is crucial for the preparation of chiral molecules, particularly in the pharmaceutical industry. escholarship.org this compound can be employed in strategies to achieve stereocontrol.

One approach involves using the sulfonyl chloride to react with a chiral auxiliary. The resulting sulfonamide or sulfonate ester, now containing a chiral center, can direct the stereochemistry of subsequent reactions on the pentyl chain or other parts of the molecule. After guiding the desired stereochemical outcome, the chiral auxiliary can be cleaved.

Alternatively, the compound can be used to derivatize a racemic mixture of alcohols or amines. The resulting diastereomeric sulfonate esters or sulfonamides may be separable by chromatography or crystallization, allowing for the resolution of the original racemic mixture. Although direct catalytic asymmetric reactions involving this specific sulfonyl chloride are not prominent in the literature, its functional group is amenable to established asymmetric methodologies. nih.govmdpi.com

Advanced Precursors in Organic Materials Science

In the field of materials science, functional organic molecules are essential for creating new materials with tailored properties. This compound serves as a precursor for functionalized polymers and materials. The sulfonyl chloride group can be used to attach the 5-(benzyloxy)pentane moiety to polymer backbones or surfaces containing nucleophilic sites like hydroxyl or amino groups.

The long pentyl chain can influence the physical properties of the resulting material, such as its solubility and flexibility. The terminal benzyloxy group can be deprotected to reveal a primary alcohol, which provides a further site for modification, cross-linking, or attachment of other functional units. This allows for the synthesis of well-defined, functional materials for a variety of applications without detailing the specific properties of the final materials.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)pentane-1-sulfonyl chloride, and what key parameters influence yield?

Methodological Answer: Synthesis typically involves sulfonation of a precursor alcohol or thiol, followed by chlorination. A common route is the reaction of 5-(benzyloxy)pentane-1-thiol with chlorine gas under controlled conditions. Key parameters include:

- Temperature: Maintain ≤0°C to prevent decomposition of the sulfonyl chloride group.

- Solvent Choice: Use inert solvents like dichloromethane or tetrahydrofuran to avoid side reactions.

- Moisture Control: Strict anhydrous conditions are critical due to the hydrolytic sensitivity of sulfonyl chlorides.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents improves purity.

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Thiol Chlorination | 65–75 | Cl₂ gas, 0°C, DCM, 12 hrs | HCl gas evolution, safety |

| Sulfonic Acid Conversion | 50–60 | PCl₅, reflux, 6 hrs | Byproduct formation (POCl₃) |

Reference to sulfonyl chloride stability aligns with handling protocols for similar compounds in and .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms benzyloxy group integrity (δ 4.5–5.0 ppm for OCH₂Ph) and sulfonyl chloride moiety (no proton signals near SO₂Cl).

- IR Spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the functional group.

- HPLC-MS: Quantifies purity and detects hydrolyzed byproducts (e.g., sulfonic acid).

- Elemental Analysis: Matches calculated C, H, S, and Cl percentages.

Q. Table 2: Typical Characterization Data

| Technique | Expected Result | Acceptable Deviation |

|---|---|---|

| ¹H NMR | Integrals for benzyl (5H), OCH₂ (2H) | ±2% |